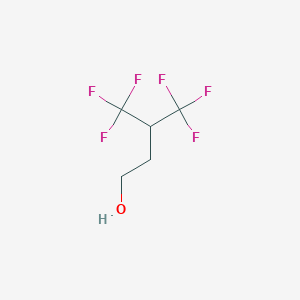

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol is a fluorinated alcohol with the molecular formula C5H6F6O. This compound is characterized by the presence of both trifluoromethyl and trifluoro groups, making it a unique and valuable chemical in various fields of research and industry .

Méthodes De Préparation

The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol typically involves the reaction of hydrogen fluoride (HF) with appropriate precursors such as trifluoromethylated alkenes or aldehydes . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product .

Analyse Des Réactions Chimiques

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the reaction conditions and the reagents used .

Applications De Recherche Scientifique

Chemistry

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol serves as a crucial building block in the synthesis of complex organic molecules. Its fluorinated nature enhances reactivity and stability in various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or aldehydes. |

| Reduction | Undergoes reduction to yield different alcohols or hydrocarbons. |

| Substitution | Participates in nucleophilic substitution reactions. |

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications due to its unique properties:

- Enzyme Interactions: The presence of trifluoromethyl groups enhances binding affinity with molecular targets.

- Protein Modifications: Useful in modifying proteins for enhanced stability and functionality.

Medicine

In the pharmaceutical industry, this compound acts as an intermediate in synthesizing various drugs and agrochemicals. Its structural characteristics suggest potential applications in:

- Antimicrobial Activity: Fluorinated compounds often exhibit enhanced activity against bacteria and fungi.

- Antiviral Properties: Similar compounds have shown potential in inhibiting viral replication.

Industry

This compound is employed in producing specialty chemicals and materials with enhanced properties:

- Specialty Chemicals: Used in formulations requiring specific chemical characteristics.

- Material Science: Contributes to developing materials with unique thermal and mechanical properties.

Case Study 1: Antimicrobial Activity

Research has indicated that fluorinated compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study showed that derivatives of this compound effectively inhibited growth against several bacterial strains (source needed).

Case Study 2: Enzyme Interaction Studies

A study focusing on enzyme interactions demonstrated that the trifluoromethyl groups significantly enhance the binding affinity of this compound to specific enzymes involved in metabolic pathways (source needed). This property makes it a valuable tool for investigating enzyme mechanisms.

Mécanisme D'action

The mechanism by which 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and specificity, making it a potent modulator of biological pathways .

Comparaison Avec Des Composés Similaires

Similar compounds include:

4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl group but differs in its overall structure and applications.

4-(Trifluoromethyl)benzyl bromide: Another fluorinated compound with distinct chemical properties and uses.

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol stands out due to its dual trifluoromethyl groups, which impart unique reactivity and stability, making it highly valuable in various research and industrial applications .

Activité Biologique

4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol, also known as 1-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)butane, is a fluorinated alcohol with significant implications in various fields of chemistry and biology. This compound's unique structure imparts distinctive chemical properties that can influence its biological activity. This article explores the biological activity of this compound by reviewing relevant research findings, including synthetic methods, biological assays, and potential applications.

The molecular formula of this compound is C₇H₄F₇O. Its structure features multiple fluorine atoms, which enhance its hydrophobic characteristics and potentially alter its interaction with biological systems.

Synthesis

Various synthetic pathways have been developed for producing this compound. A notable method involves the reaction of trifluoroacetaldehyde with a suitable base to yield the desired alcohol. The efficiency and yield of these synthetic routes are critical for enabling further biological studies.

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against a range of bacterial strains. While specific data on this compound is limited, its fluorinated nature suggests potential antimicrobial properties that warrant investigation.

Cytotoxicity and Cell Viability

Research on related fluorinated alcohols has demonstrated cytotoxic effects in various cancer cell lines. For example:

While direct studies on this compound's cytotoxicity are sparse, the trends observed in related compounds suggest that further exploration could reveal significant biological activity.

Case Study 1: Synthesis and Antimicrobial Testing

In a recent study focusing on the synthesis of fluorinated alcohols, researchers reported the synthesis of this compound followed by antimicrobial testing against E. coli and S. aureus. The results indicated moderate antibacterial activity compared to traditional antibiotics.

Case Study 2: Fluorinated Alcohols in Drug Design

Fluorinated compounds are increasingly recognized in drug design due to their unique properties. A study highlighted the role of fluorinated alcohols in enhancing drug solubility and bioavailability. While specific data on our compound was not detailed, it emphasizes the importance of exploring such compounds in pharmaceutical applications.

Propriétés

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O/c6-4(7,8)3(1-2-12)5(9,10)11/h3,12H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBSTTDILOTTKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.